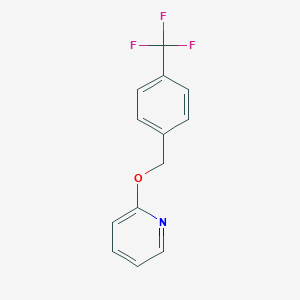![molecular formula C17H20Cl2N2O2 B275768 N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine, also known as DMXM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMXM is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have anxiolytic and antidepressant effects in animal studies.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been the subject of scientific research due to its potential therapeutic applications. Animal studies have shown that N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression in humans. N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has also been shown to have antinociceptive effects, which could make it useful for the treatment of pain.
Wirkmechanismus
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine acts as a selective serotonin reuptake inhibitor (SSRI), meaning that it inhibits the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which can have anxiolytic, antidepressant, and antinociceptive effects.
Biochemical and Physiological Effects:
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have antinociceptive effects, which could make it useful for the treatment of pain. N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been found to increase serotonin levels in the brain, which is likely responsible for its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is that it has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal studies, making it a promising candidate for the treatment of anxiety, depression, and pain in humans. However, one limitation of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine. One area of research could be to investigate its safety and efficacy in humans through clinical trials. Another area of research could be to investigate its potential for the treatment of other psychiatric and neurological disorders, such as schizophrenia and epilepsy. Additionally, research could be done to investigate the mechanism of action of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine in more detail, as well as to develop more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine involves the reaction of 5-(3,5-dichlorophenyl)furan-2-carbaldehyde with morpholine and 2-(chloromethyl)ethylamine in the presence of a base. The resulting product is then purified by column chromatography to obtain N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine as a white solid.
Eigenschaften
Molekularformel |
C17H20Cl2N2O2 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C17H20Cl2N2O2/c18-14-9-13(10-15(19)11-14)17-2-1-16(23-17)12-20-3-4-21-5-7-22-8-6-21/h1-2,9-11,20H,3-8,12H2 |
InChI-Schlüssel |
YTQWPPVTVCNJPZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)



![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)


![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)